
7-(1H-tetrazol-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(1H-tetrazol-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine is a complex organic compound characterized by the presence of a tetrazole ring and a benzodioxin moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(1H-tetrazol-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine typically involves the formation of the tetrazole ring followed by its attachment to the benzodioxin structure. One common method involves the reaction of an appropriate amine with triethyl orthoformate and sodium azide under catalysis by ytterbium triflate . Another approach uses the powerful diazotizing reagent fluorosulfonyl azide to transform amidines and guanidines into tetrazole derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and environmentally benign catalysts like L-proline can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 7-(1H-tetrazol-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the benzodioxin moiety, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzodioxin or tetrazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized tetrazole derivatives, while substitution reactions can produce a wide range of substituted benzodioxin-tetrazole compounds .
Wissenschaftliche Forschungsanwendungen
7-(1H-tetrazol-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Wirkmechanismus
The mechanism of action of 7-(1H-tetrazol-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with molecular targets and pathways within biological systems. The tetrazole ring can mimic carboxylic acids, allowing it to interact with enzymes and receptors. This interaction can inhibit or activate specific pathways, leading to various biological effects such as antibacterial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
1H-tetrazole: A simpler compound with a single tetrazole ring.
2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazine: A nitrogen-rich compound with multiple tetrazole rings.
4,6-diazido-N,N-dimethyl-1,3,5-triazin-2-amine: Another nitrogen-rich compound with high energy density.
Uniqueness: 7-(1H-tetrazol-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine is unique due to its combination of a tetrazole ring and a benzodioxin moiety. This structure provides a balance of stability and reactivity, making it suitable for various applications in research and industry.
Eigenschaften
IUPAC Name |
6-(tetrazol-1-yl)-2,3-dihydro-1,4-benzodioxin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c10-6-3-8-9(16-2-1-15-8)4-7(6)14-5-11-12-13-14/h3-5H,1-2,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXVMZMENRATJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)N3C=NN=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
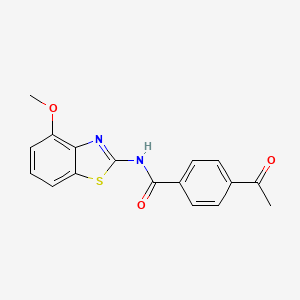
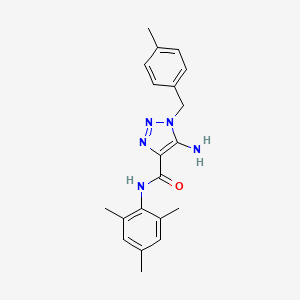
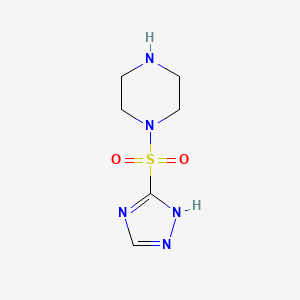
![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2709573.png)
![N-[2-[[2-(4-Fluorophenyl)-2-methylpropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2709574.png)
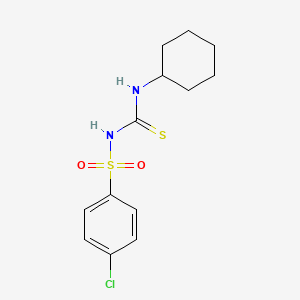


![1-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2709580.png)
![N'-[(1E)-1-(4-chloro-3-nitrophenyl)ethylidene]methoxycarbohydrazide](/img/structure/B2709586.png)
![7-(4-Benzylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2709587.png)
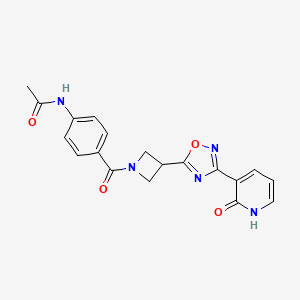

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methylthiazole-5-carboxamide](/img/structure/B2709593.png)
